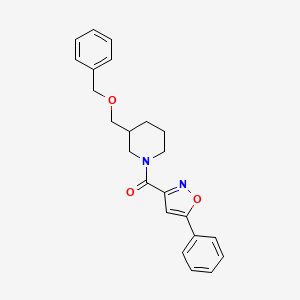
(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound with a molecular formula of C23H24N2O3. This compound features a piperidine ring, an isoxazole ring, and a benzyloxy group, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the piperidine ring.
Formation of the Isoxazole Ring: The isoxazole ring is typically formed through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The isoxazole ring can be reduced to form an isoxazoline or isoxazolidine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the isoxazole ring can interact with enzymes involved in metabolic pathways. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.
Comparación Con Compuestos Similares
Similar Compounds
(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone: Unique due to its combination of piperidine, isoxazole, and benzyloxy groups.
(3-((Benzyloxy)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone: Similar structure but with a methyl group instead of a phenyl group on the isoxazole ring.
(3-((Benzyloxy)methyl)piperidin-1-yl)(5-chlorophenylisoxazol-3-yl)methanone: Similar structure but with a chlorine atom on the phenyl group of the isoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
IUPAC Name |
[3-(phenylmethoxymethyl)piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-23(21-14-22(28-24-21)20-11-5-2-6-12-20)25-13-7-10-19(15-25)17-27-16-18-8-3-1-4-9-18/h1-6,8-9,11-12,14,19H,7,10,13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJHDYAMTFAJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
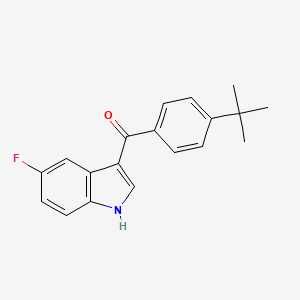
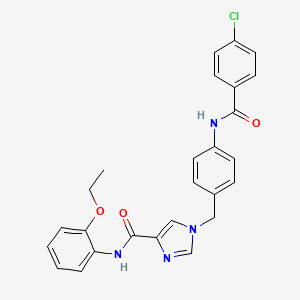
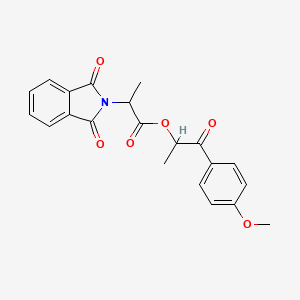
![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-pyridin-2-ylpiperidine-4-carboxamide](/img/structure/B2618035.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2618037.png)

![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2618040.png)
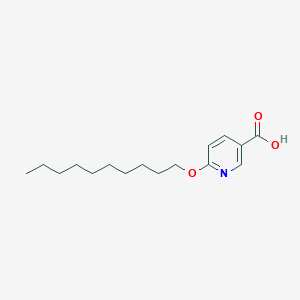
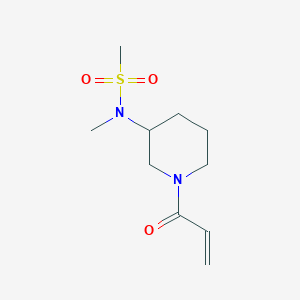
![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2618044.png)

![2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B2618048.png)

![3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2618052.png)
